molecular formula C19H25N B028454 N-Butyl-N-(3-phenylpropyl)aniline CAS No. 102116-33-6

N-Butyl-N-(3-phenylpropyl)aniline

Cat. No. B028454
CAS RN: 102116-33-6
M. Wt: 267.4 g/mol
InChI Key: GLJVKKYUVODIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butyl-N-(3-phenylpropyl)aniline (BPPA) is a chemical compound that belongs to the class of aromatic amines. It is commonly used in scientific research due to its unique properties and applications.

Scientific Research Applications

N-Butyl-N-(3-phenylpropyl)aniline has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe to study protein-ligand interactions. N-Butyl-N-(3-phenylpropyl)aniline has also been used to study the binding of drugs to proteins. Additionally, N-Butyl-N-(3-phenylpropyl)aniline has been used to study the structure and function of enzymes.

Mechanism of Action

The mechanism of action of N-Butyl-N-(3-phenylpropyl)aniline is not well understood. However, it is believed that N-Butyl-N-(3-phenylpropyl)aniline interacts with proteins and enzymes through non-covalent interactions. These interactions can alter the conformation and function of the protein or enzyme.
Biochemical and Physiological Effects:
N-Butyl-N-(3-phenylpropyl)aniline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase. N-Butyl-N-(3-phenylpropyl)aniline has also been shown to have antioxidant properties and can scavenge free radicals. Additionally, N-Butyl-N-(3-phenylpropyl)aniline has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-Butyl-N-(3-phenylpropyl)aniline in lab experiments is its high purity and yield. Additionally, N-Butyl-N-(3-phenylpropyl)aniline is relatively easy to synthesize and can be purified through a variety of methods. However, one limitation of using N-Butyl-N-(3-phenylpropyl)aniline is that its mechanism of action is not well understood. Additionally, N-Butyl-N-(3-phenylpropyl)aniline can be toxic in high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-Butyl-N-(3-phenylpropyl)aniline in scientific research. One potential application is the use of N-Butyl-N-(3-phenylpropyl)aniline as a fluorescent probe to study protein-protein interactions. Additionally, N-Butyl-N-(3-phenylpropyl)aniline could be used to study the structure and function of membrane proteins. Finally, N-Butyl-N-(3-phenylpropyl)aniline could be used to develop new drugs that target specific enzymes or proteins.
Conclusion:
In conclusion, N-Butyl-N-(3-phenylpropyl)aniline is a unique chemical compound that has a variety of applications in scientific research. Its high purity and yield make it an attractive option for lab experiments. While its mechanism of action is not well understood, N-Butyl-N-(3-phenylpropyl)aniline has been shown to have a variety of biochemical and physiological effects. Additionally, there are several future directions for the use of N-Butyl-N-(3-phenylpropyl)aniline in scientific research.

Synthesis Methods

The synthesis of N-Butyl-N-(3-phenylpropyl)aniline involves the reaction of 3-phenylpropylamine with butyraldehyde. The reaction is catalyzed by an acid catalyst, and the product is purified through recrystallization. The yield of N-Butyl-N-(3-phenylpropyl)aniline is typically high, and the purity can be further improved through additional purification techniques.

properties

CAS RN

102116-33-6

Product Name

N-Butyl-N-(3-phenylpropyl)aniline

Molecular Formula

C19H25N

Molecular Weight

267.4 g/mol

IUPAC Name

N-butyl-N-(3-phenylpropyl)aniline

InChI

InChI=1S/C19H25N/c1-2-3-16-20(19-14-8-5-9-15-19)17-10-13-18-11-6-4-7-12-18/h4-9,11-12,14-15H,2-3,10,13,16-17H2,1H3

InChI Key

GLJVKKYUVODIIP-UHFFFAOYSA-N

SMILES

CCCCN(CCCC1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCCCN(CCCC1=CC=CC=C1)C2=CC=CC=C2

synonyms

N-Butyl-N-(3-phenylpropyl)aniline

Origin of Product

United States

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